molecular formula C14H11NO2 B14418940 6-(2-Phenylethenyl)pyridine-2-carboxylic acid CAS No. 83282-01-3

6-(2-Phenylethenyl)pyridine-2-carboxylic acid

Cat. No.: B14418940
CAS No.: 83282-01-3
M. Wt: 225.24 g/mol
InChI Key: MFSODSPULJWESH-UHFFFAOYSA-N
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Description

6-(2-Phenylethenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a phenylethenyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position. The molecular formula of this compound is C14H11NO2, and it has a molecular weight of 225.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylethenyl)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the reaction temperature and time, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylethenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Phenylethenyl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Phenylethenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Phenylethenyl)pyridine-2-carboxylic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This structural feature allows for specific interactions with molecular targets and contributes to its diverse range of applications .

Properties

CAS No.

83282-01-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

6-(2-phenylethenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H11NO2/c16-14(17)13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H,(H,16,17)

InChI Key

MFSODSPULJWESH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

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